molecular formula C16H18N2OS B2790631 N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396716-60-1

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2790631
CAS No.: 1396716-60-1
M. Wt: 286.39
InChI Key: QGTLOSWPPDWDQQ-UHFFFAOYSA-N
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Description

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles, basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-phenyl-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(17-14-5-2-1-3-6-14)18-10-8-13(9-11-18)15-7-4-12-20-15/h1-7,12-13H,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLOSWPPDWDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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